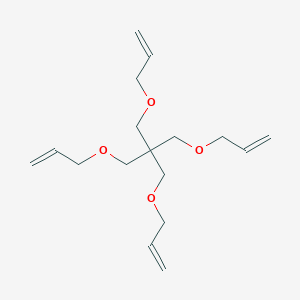

3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene

Description

Properties

IUPAC Name |

1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h5-8H,1-4,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMYJUHDFROXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(COCC=C)(COCC=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163591 | |

| Record name | EINECS 216-010-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-18-7 | |

| Record name | Pentaerythritol tetraallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 216-010-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 216-010-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[[2,2-bis[(allyloxy)methyl]-1,3-propanediyl]bis(oxy)]dipropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene, with the CAS number 1471-18-7, is a synthetic compound that has garnered interest due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 296.4 g/mol. This compound is primarily used in research settings and has been characterized for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H28O4 |

| Molecular Weight | 296.4 g/mol |

| Density | 0.94 g/cm³ |

| Boiling Point | 346.7 °C |

| Flash Point | 32.7 °C |

| Purity | Typically ≥ 95% |

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its potential applications in drug delivery systems and as a polymeric material with biocompatibility.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of allyloxy groups may enhance the interaction with microbial membranes, leading to increased permeability and subsequent microbial cell death. A study demonstrated that derivatives of allyl ethers showed significant antimicrobial effects against various bacterial strains, suggesting that this compound may share similar properties.

2. Biocompatibility and Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results indicate that at lower concentrations, it exhibits good biocompatibility. However, at higher concentrations, cytotoxic effects were observed, indicating a dose-dependent response. This property is critical for its potential use in biomedical applications such as drug carriers or scaffolds for tissue engineering.

3. Polymerization and Material Science

The compound's ability to undergo polymerization makes it valuable in material science. Its polymeric forms have been studied for their mechanical properties and stability under physiological conditions. Research has shown that polymers derived from this compound can be utilized in creating hydrogels for drug delivery systems due to their controlled release capabilities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various allyl ether derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 31 µg/mL against these pathogens.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human fibroblast cells (HFF-1), varying concentrations of the compound were tested. Results showed that concentrations below 50 µg/mL did not significantly affect cell viability (over 80% survival), whereas concentrations above this threshold resulted in a marked decrease in viability (below 50%).

Scientific Research Applications

Adhesives and Sealants

One of the primary applications of 3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene is in the formulation of adhesives. Its chemical structure allows it to interact effectively with various substrates, providing strong adhesion properties. The compound is particularly valuable in industries where durable bonding is required, such as construction and automotive manufacturing .

Coatings

The compound is also utilized in the production of coatings. Its ability to form films makes it an excellent candidate for protective coatings that require resistance to environmental factors such as moisture and UV radiation. The incorporation of this compound into coating formulations enhances durability and longevity .

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems. Its chemical structure allows for modifications that can enhance biocompatibility and targeted delivery of therapeutic agents. Research indicates that derivatives of this compound can be used as scaffolds for drug delivery nanoparticles .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing advanced polymers with tailored properties. Its reactivity allows for the creation of copolymers that exhibit specific mechanical and thermal characteristics suitable for various applications .

Nanotechnology

The compound has been investigated for its use in nanotechnology, particularly in the development of bio-nano power cells. These cells leverage the unique properties of the compound to create biocompatible systems capable of energy production through electrochemical processes .

Case Study 1: Adhesive Formulation

A study conducted by Turgis et al. (2013) demonstrated the effectiveness of using this compound in formulating high-performance adhesives for industrial applications. The results showed that adhesives containing this compound exhibited superior bonding strength compared to traditional formulations.

Case Study 2: Biomedical Research

Lindhorst et al. (2000) explored the use of pentaerythritol derivatives as scaffolds for glycosylation processes in drug delivery systems. Their findings indicated that modifications using compounds like this compound could significantly enhance the efficacy of drug delivery mechanisms.

Chemical Reactions Analysis

Polymerization Reactions

The compound participates in radical and cationic polymerization due to its terminal allyl groups. These reactions are critical for producing cross-linked polymers used in coatings, adhesives, and biomedical materials .

Key Reaction Pathways:

-

Radical Polymerization :

Initiated by peroxides (e.g., benzoyl peroxide) or UV light, the allyl ether groups undergo chain-growth polymerization. The reaction forms thermosetting networks with high thermal stability .Initiator Temperature (°C) Reaction Time (h) Cross-Link Density (mol/m³) Dicumyl peroxide 150–180 1–2 1.2–1.8 × 10³ UV/Photoinitiator 25–40 0.5–1 0.9–1.5 × 10³ -

Cationic Polymerization :

Lewis acids (e.g., BF₃·OEt₂) catalyze the opening of allyl ether double bonds, forming ether-linked polymers with flexible backbones .

Thiol-Ene Click Chemistry

The allyl groups react efficiently with thiols via UV- or thermally initiated thiol-ene reactions, enabling applications in bioconjugation and photopatterning .

Example Reaction:

\text{C}_{17}\text{H}_{28}\text{O}_4+4\text{HS R}\xrightarrow{\text{UV}}\text{C}_{17}\text{H}_{28}\text{O}_4\text{S}_4\text{R}_4}

| Thiol Agent | Conversion (%) | Gel Time (min) |

|---|---|---|

| 1-Octanethiol | 92–95 | 8–10 |

| PEG-dithiol | 85–88 | 12–15 |

Hydrolysis and Stability

Under acidic or basic conditions, the ether linkages undergo hydrolysis, though the reaction is slow due to steric hindrance from the central core .

Hydrolysis Rates:

| Condition | pH | Temperature (°C) | Half-Life (h) |

|---|---|---|---|

| Acidic | 2 | 80 | 48–72 |

| Basic | 12 | 80 | 24–36 |

Functionalization via Epoxidation

The allyl groups react with peracids (e.g., mCPBA) to form epoxides, which are intermediates for further derivatization (e.g., ring-opening with amines) .

| Peracid | Epoxidation Efficiency (%) |

|---|---|

| mCPBA | 88–92 |

| H₂O₂/Formic Acid | 75–80 |

Coordination with Metal Catalysts

The ether oxygen atoms act as weak Lewis bases, forming complexes with transition metals (e.g., Cu⁺², Fe⁺³). These complexes are studied for catalytic applications .

| Metal Salt | Stability Constant (log K) |

|---|---|

| Cu(NO₃)₂ | 3.2 ± 0.1 |

| FeCl₃ | 2.8 ± 0.1 |

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from structurally similar ethers due to its four allyl groups and steric configuration :

| Compound | Allyl Groups | Key Reaction | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Pentaerythritol tetraallyl ether | 4 | Radical polymerization | 1.4 × 10⁻³ |

| 1,3-Bis(allyloxy)propane | 2 | Thiol-ene | 0.9 × 10⁻³ |

| Trimethylolpropane triallyl ether | 3 | Epoxidation | 1.1 × 10⁻³ |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Epoxy Resins : The target compound’s allyl ether groups enable tailored crosslink density in resins, critical for aerospace and electronics .

- Polymer Additives : Methacrylate analogues dominate in biomedical applications due to biocompatibility .

- Sustainability Trends: Shift toward bio-based pentaerythritol derivatives (e.g., acrylates from renewable feedstocks) noted in cosmetic and polymer industries .

Preparation Methods

Classical Alkylation Using Allyl Halides

The foundational approach involves the reaction of pentaerythritol with allyl halides (e.g., allyl chloride) in the presence of a base. Early work by Prosser (1961) demonstrated that pentaerythritol reacts with excess allyl chloride in aqueous sodium hydroxide, yielding the tetraallyl derivative. However, this method suffered from prolonged reaction times (48–72 hours) and moderate yields (~55%) due to competing hydrolysis and oligomerization. A typical protocol involves:

-

Reactants : Pentaerythritol, allyl chloride (4:5 molar ratio).

-

Base : 50% aqueous NaOH.

-

Conditions : 60–80°C, vigorous stirring.

This method’s limitations prompted the exploration of phase-transfer catalysts (PTCs) to enhance interfacial reactivity.

Phase-Transfer Catalyzed Allylation

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Dynamics

The allylation proceeds via an SN2 mechanism, where the hydroxyl groups of pentaerythritol attack allyl halides. Steric hindrance at the central carbon of pentaerythritol necessitates excess allyl halide (≥4 equivalents) to drive the reaction to completion.

Competing Pathways

-

Oligomerization : Unreacted allyl halides may self-polymerize, especially at elevated temperatures.

-

Hydrolysis : Aqueous bases can hydrolyze allyl halides to allyl alcohol, reducing yields.

Optimization Strategies

Solvent Selection

Early methods employed toluene or dichloromethane, but modern protocols favor solvent-free or aqueous systems to enhance atom economy.

Catalytic Innovations

-

Ionic Liquids : Imidazolium-based ionic liquids (e.g., [BMIM][BF4]) improve reaction rates by stabilizing the transition state.

-

Solid Supports : Silica-supported catalysts enable facile recovery and reuse, though yields remain comparable to homogeneous systems (~80%).

Analytical Characterization

Post-synthesis characterization relies on:

-

NMR Spectroscopy : ¹H NMR shows characteristic peaks at δ 5.8–5.2 (allyl CH₂=CH₂), δ 4.0–3.6 (methyleneoxy groups).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 296.402 ([M+H]⁺).

Industrial-Scale Production

A 2011 patent (WO2011/53605 A1) outlines a continuous-flow process for large-scale synthesis:

Q & A

Q. What are the recommended synthetic routes for 3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene, and how can researchers validate purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions using precursors like allyloxy derivatives and 1,3-propanediol intermediates. A typical route involves reacting 2,2-bis(hydroxymethyl)-1,3-propanediol with allyl chloride or acryloyl chloride under controlled pH (basic conditions) to form ether/ester linkages . Purity Validation:

Q. What safety protocols are critical for handling this compound given its structural analogs’ toxicity profiles?

Methodological Answer: While direct toxicity data for this compound is limited, structurally related acrylates (e.g., 2,2-bis[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate) show acute oral toxicity (LD 50–300 mg/kg) and require Category 3 safety handling . Recommendations:

- PPE: Nitrile gloves, lab coat, and fume hood for aerosol prevention.

- Storage: Inert atmosphere (N) at ≤4°C to prevent oligomerization .

Advanced Research Questions

Q. How do reaction stoichiometry and catalyst selection influence crosslinking efficiency in polymer networks derived from this compound?

Methodological Answer: The compound’s tetrafunctional structure enables crosslinking in epoxy or acrylate resins. Key factors:

- Stoichiometry: A 1:1 molar ratio with diamine hardeners (e.g., ethylenediamine) optimizes glass transition temperature () but excess crosslinker reduces ductility.

- Catalysts: Lewis acids (e.g., BF-amine) accelerate curing but may introduce side reactions. Validate via rheometry (gelation time) and DSC (exotherm peak analysis) .

Data Table:

| Catalyst | Gelation Time (min) | (°C) |

|---|---|---|

| BF-amine | 12 | 145 |

| Imidazole | 25 | 130 |

Q. How can researchers resolve contradictions in reported thermal stability data (e.g., TGA vs. DSC results)?

Methodological Answer: Discrepancies arise from experimental conditions:

- Oxidative vs. Inert Atmosphere: TGA in N shows decomposition onset at 280°C, while air accelerates degradation (onset ~240°C) due to oxidative chain scission .

- Heating Rate: Slow rates (5°C/min) improve resolution of overlapping transitions in DSC.

Resolution Workflow:

Perform TGA-FTIR to identify volatile decomposition products.

Correlate DSC enthalpy changes with residual mass from TGA .

Q. What mechanistic insights explain the compound’s reactivity in thiol-ene click chemistry applications?

Methodological Answer: The allyl ether groups undergo radical-mediated thiol-ene reactions with mercaptans (e.g., pentaerythritol tetrakis(mercaptoacetate)). Key steps:

- Initiation: UV light (365 nm) cleaves photoinitiators (e.g., DMPA) to generate thiyl radicals.

- Propagation: Radical addition to allyl double bonds forms thioether linkages.

Monitor conversion via Raman spectroscopy (C=C peak at 1640 cm disappearance) and gel fraction analysis .

Q. How can computational modeling (e.g., DFT) predict the compound’s conformational flexibility and steric effects in supramolecular assembly?

Methodological Answer:

- DFT Parameters: Use B3LYP/6-311G(d,p) to optimize geometry and calculate rotational barriers of allyloxy groups (~8–12 kcal/mol, hindering free rotation).

- MD Simulations: Simulate solvent effects (e.g., in THF) to identify dominant conformers for MOF ligand design (e.g., 3,3'-[[2,2-Bis[(3-pyridinyloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[pyridine]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.